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Compound of Interest

Compound Name: Ethyl 2-(4-nitrophenoxy)acetate

Cat. No.: B098395 Get Quote

Application Note & Protocol
Topic: High-Yield Synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-Nitrophenol via

Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-(4-
nitrophenoxy)acetate, a valuable intermediate in organic and medicinal chemistry. The

protocol is based on the Williamson ether synthesis, a robust and widely applicable method for

forming ethers.[1] Here, the sodium or potassium salt of p-nitrophenol undergoes a bimolecular

nucleophilic substitution (SN2) reaction with an ethyl haloacetate.[2] We detail the underlying

reaction mechanism, provide a step-by-step experimental protocol with self-validating

checkpoints, and outline critical safety, handling, and purification procedures. This guide is

designed to enable researchers to reliably produce high-purity Ethyl 2-(4-
nitrophenoxy)acetate for downstream applications.

Scientific Foundation: The Reaction Mechanism
The synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and ethyl chloroacetate

is a classic example of the Williamson ether synthesis.[3] The reaction proceeds via an SN2

mechanism, which involves two key steps:
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Deprotonation: The acidic phenolic proton of p-nitrophenol is abstracted by a moderately

strong base, such as potassium carbonate (K₂CO₃), to form the 4-nitrophenoxide ion. This

ion is a potent nucleophile, stabilized by resonance involving the nitro group.

Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as the nucleophile, attacking

the electrophilic α-carbon of ethyl chloroacetate. This attack occurs from the backside

relative to the leaving group (chloride), leading to the displacement of the chloride ion and

the formation of the desired ether linkage in a single, concerted step.[1]

The choice of an aprotic polar solvent like acetone or dimethylformamide (DMF) is crucial as it

solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thereby

accelerating the rate of the SN2 reaction.[4]
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Caption: Reaction scheme for Williamson ether synthesis.

Experimental Protocol
This protocol is designed for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate on a laboratory

scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
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Reagent Formula MW ( g/mol ) CAS No. Notes

p-Nitrophenol C₆H₅NO₃ 139.11 100-02-7 Toxic, irritant.

Ethyl

Chloroacetate
C₄H₇ClO₂ 122.55 105-39-5

Toxic,

lachrymator,

flammable.[5]

Potassium

Carbonate
K₂CO₃ 138.21 584-08-7

Anhydrous, finely

powdered.

Potassium Iodide KI 166.00 7681-11-0
Optional catalyst.

[6]

Acetone C₃H₆O 58.08 67-64-1
Anhydrous,

reagent grade.

Ethanol C₂H₅OH 46.07 64-17-5
For

recrystallization.

Ethyl Acetate C₄H₈O₂ 88.11 141-78-6 For extraction.

Deionized Water H₂O 18.02 7732-18-5 -

Equipment
Round-bottom flask (250 mL)

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle with temperature control

Separatory funnel (500 mL)

Büchner funnel and filter flask

Rotary evaporator

Beakers, graduated cylinders, and standard laboratory glassware
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Thin Layer Chromatography (TLC) plates (silica gel)

Safety & Handling
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

splash goggles.

p-Nitrophenol: Highly toxic and an irritant. Avoid inhalation of dust and skin contact.

Ethyl Chloroacetate: This compound is toxic, a lachrymator (causes tearing), and flammable.

[7] Handle exclusively in a fume hood.[8] Keep away from ignition sources.[9]

Waste Disposal: Dispose of all chemical waste according to institutional and local

regulations. Organic solvents and halogenated waste should be collected in separate,

labeled containers.

Step-by-Step Synthesis Procedure
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-

nitrophenol (10.0 g, 71.9 mmol) and anhydrous potassium carbonate (14.9 g, 107.8 mmol,

1.5 equiv.).

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. If desired, add a catalytic

amount of potassium iodide (e.g., 100 mg).[6]

Addition of Electrophile: While stirring the suspension, add ethyl chloroacetate (8.8 g, 7.7

mL, 71.9 mmol, 1.0 equiv.) dropwise to the flask at room temperature.

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux

(approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux with vigorous

stirring.

Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 4:1

Hexane:Ethyl Acetate eluent). Spot the starting material (p-nitrophenol) and the reaction

mixture. The reaction is complete when the p-nitrophenol spot has disappeared (typically 6-8

hours).[6]

Work-up and Isolation:
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Once the reaction is complete, allow the mixture to cool to room temperature.

Filter the solid inorganic salts (K₂CO₃, KCl) using a Büchner funnel and wash the solid

cake with a small amount of acetone.

Combine the filtrates and remove the acetone under reduced pressure using a rotary

evaporator.

Dissolve the resulting crude residue in 100 mL of ethyl acetate. Transfer the solution to a

separatory funnel.

Wash the organic layer sequentially with 50 mL of 5% NaOH solution (to remove any

unreacted p-nitrophenol), 50 mL of water, and finally 50 mL of brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the

solvent to yield the crude product.

Purification:

Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of

hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry under vacuum.

Characterization:

Determine the melting point of the dried solid. The expected melting point is in the range of

61-64°C.[10]

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of

Ethyl 2-(4-nitrophenoxy)acetate.

Data Summary
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Parameter Value Notes

p-Nitrophenol 10.0 g (71.9 mmol) 1.0 equivalent

Ethyl Chloroacetate 8.8 g (71.9 mmol) 1.0 equivalent

Potassium Carbonate 14.9 g (107.8 mmol) 1.5 equivalents

Solvent (Acetone) 100 mL -

Reaction Temperature ~56°C Reflux

Reaction Time 6-8 hours Monitor by TLC

Product Formula C₁₀H₁₁NO₅ [11]

Product MW 225.20 g/mol [11]

Expected Yield 13-15 g (80-92%)
Varies with purification

efficiency

Appearance Pale yellow solid [6]

Melting Point 61-64°C [10]

Experimental Workflow Visualization
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Caption: Step-by-step experimental workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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